Pyrazolo[1,5-a]pyridin-6-amine
Description
Structural Classification of Pyrazolo[1,5-a]pyridine Derivatives
The pyrazolo[1,5-a]pyridine core constitutes a bicyclic system formed through annulation of a pyrazole ring (positions 1-2-3) with a pyridine ring (positions 5-a-6-7a), creating a planar aromatic structure with conjugated π-electron systems. This compound derivatives are formally classified as azaindole analogs, where the amino group at position 6 introduces both electronic and steric perturbations that significantly influence reactivity and biological interactions.
Key structural features include:
| Property | Description |
|---|---|
| Bicyclic framework | Pyrazole (5-membered) fused to pyridine (6-membered) at [1,5-a] positions |
| Amino substitution | -NH2 group at position 6 creates hydrogen-bonding capacity |
| Aromatic system | 10 π-electron system enables charge-transfer interactions |
| Tautomerism | Prototropic shifts possible between N-1 and N-2 of pyrazole ring |
X-ray crystallographic analyses of related compounds reveal near-coplanar ring systems (dihedral angle <3°) that facilitate π-π stacking interactions with biological targets. The amino group’s position ortho to the pyridine nitrogen creates a conjugated electronic environment, enhancing stability compared to non-aminated analogs.
Historical Development of this compound Research
The synthetic exploration of pyrazolo[1,5-a]pyridine derivatives originated in the late 20th century, with significant milestones:
Early Period (Pre-2000):
- Initial reports focused on cyclocondensation of β-diketones with N-aminopyridines
- Limited scope due to harsh reaction conditions (e.g., POCl3-mediated cyclizations)
Modern Era (2000–2020):
- Brian Johns’ 2003 landmark study demonstrated antiherpetic activity of amino-substituted derivatives, spurring medicinal interest
- Development of aerobic oxidative cyclization protocols using acetic acid/O2 systems (2019), achieving yields >90%
Recent Advances (2021–Present):
- Tandem borylation/Suzuki coupling for C-3 functionalization (2023)
- Computational modeling of ERK2 enzyme binding (2024)
- Fluorophore applications leveraging high quantum yields (Φ=0.64)
A comparative analysis of synthetic methodologies reveals progressive efficiency improvements:
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-1-2-7-3-4-9-10(7)5-6/h1-5H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXVFQOADYWAHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CC=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
The most efficient method involves the reaction of N-amino-2-iminopyridines (1a–f ) with β-diketones (2a–d ) under oxidative conditions. Ethanol containing acetic acid (6 equivalents) under an oxygen atmosphere (1 atm) at 130°C for 18 hours achieves near-quantitative yields of pyrazolo[1,5-a]pyridines.
Table 1: Impact of Acid Loading and Atmosphere on Yield of 4a
| Entry | Acid (Equiv.) | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | HOAc (2) | Air | 34 |
| 2 | HOAc (4) | Air | 52 |
| 3 | HOAc (6) | Air | 74 |
| 4 | HOAc (6) | O₂ | 94 |
| 5 | HOAc (6) | Ar | 6 |
Increasing acetic acid loading from 2 to 6 equivalents under air improves yields from 34% to 74%, while substituting air with pure oxygen boosts the yield to 94%. The reaction fails under inert atmospheres (6% yield in argon), confirming the necessity of molecular oxygen for oxidative dehydrogenation.
Mechanistic Pathway
The proposed mechanism begins with nucleophilic addition of the enol form of β-diketones to N-amino-2-iminopyridines, forming adduct A . Oxidative dehydrogenation by O₂ generates intermediate B , which cyclizes to C and loses water to yield the pyrazolo[1,5-a]pyridine core. Competing pathways involving triazolo[1,5-a]pyridine byproducts are suppressed by optimizing acid concentration.
Regioselective Cyclization of Enamine Intermediates
Two-Step Synthesis via Enamine Formation
A regioselective approach condenses 2-pyridyl acetates (12a ) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form enamine intermediates (13a ), which cyclize with O-(mesitylsulfonyl)hydroxylamine (2 ) to yield pyrazolo[1,5-a]pyridines (14a ) in 87% yield.
Table 2: Solvent Optimization for Cyclization Step
| Entry | Solvent | Yield of 14a (%) |
|---|---|---|
| 1 | DCM | 87 |
| 2 | THF | 72 |
| 3 | DMF | 68 |
| 4 | MeOH | 35 |
Dichloromethane (DCM) provides optimal yields, while polar protic solvents like methanol hinder the reaction.
Substrate Scope and Limitations
Electron-withdrawing groups (e.g., bromo, cyano) at the pyridine’s 4-position reduce yields due to competitive hydrolysis of the enamine intermediate. For example, 5-bromo-2-pyridyl acetate yields only 45% of 14b , compared to 87% for the unsubstituted analog.
Functionalization of Preformed Pyrazolo[1,5-a]pyridine Cores
Challenges in Direct Amination
Direct amination of pyrazolo[1,5-a]pyridine remains underexplored. Steric hindrance from the fused pyrazole ring and the electron-deficient nature of the pyridine core complicate conventional amination strategies.
Comparative Analysis of Methods
Scientific Research Applications
Anticancer Activity
Pyrazolo[1,5-a]pyridin-6-amine derivatives are recognized for their potential anticancer properties. Recent studies have demonstrated that certain pyrazolo[1,5-a]pyrimidine derivatives exhibit significant growth inhibition against various cancer cell lines, including MDA-MB-231 (human breast cancer) cells. For instance, a library of synthesized compounds was screened for their anticancer activity using the MTT assay, revealing varying degrees of efficacy compared to known controls like YM155 and menadione .
Neuropharmacological Applications
This compound derivatives have shown promise as neuropharmacological agents. They function as melatonin receptor agonists and have been implicated in treating neurological disorders such as anxiety and schizophrenia. The ability of these compounds to act on specific receptors makes them valuable candidates for further pharmacological exploration .
Kinase Inhibition
The compound has been identified as an effective inhibitor of various protein kinases, including AXL and c-MET kinases. These kinases are crucial in signaling pathways related to cell growth and differentiation. Inhibiting their activity can have therapeutic effects in diseases characterized by abnormal kinase activity, such as cancer .
Photophysical Properties
This compound derivatives are being explored for their photophysical properties, which make them suitable for optical applications. They have been developed as fluorophores that can serve as biomarkers in biological systems, providing insights into cellular processes in both cancerous and normal cells .
| Property | Value | Application |
|---|---|---|
| Absorption Peak (nm) | 400 | Optical Imaging |
| Emission Peak (nm) | 520 | Fluorescence Microscopy |
Synthesis and Functionalization
The synthesis of this compound can be achieved through various methods, including sonochemical reactions that enhance yield and regioselectivity. Recent advancements have focused on developing efficient synthetic routes that allow for the incorporation of diverse functional groups, thus expanding the compound's applicability in medicinal chemistry .
Case Study 1: Anticancer Screening
A study conducted on a series of pyrazolo[1,5-a]pyrimidin-7-ols demonstrated that while some compounds exhibited moderate anticancer activity against MDA-MB-231 cells, others showed no significant effect. This highlights the need for further optimization of chemical structures to enhance biological activity .
Case Study 2: Kinase Inhibition
Research into pyrazolo[1,5-a]pyridine derivatives as selective kinase inhibitors revealed promising results in preclinical trials. These compounds were shown to inhibit the AXL kinase effectively, suggesting potential therapeutic applications in oncology and other diseases driven by aberrant kinase signaling pathways .
Mechanism of Action
The mechanism of action of Pyrazolo[1,5-a]pyridin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines
Structural Features: Replaces the pyridine ring with a pyrimidine, introducing an additional nitrogen atom. Common substituents include amino, cyano, and carbonyl groups at C6 or C5. Key Findings:
- Antimicrobial Activity: Derivatives like 7-aminopyrazolo[1,5-a]pyrimidines exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL) and fungi (e.g., Candida albicans, MIC: 4–16 µg/mL) .
- Enzyme Inhibition: 6-Amino derivatives show potent α-glucosidase inhibition (IC50: 0.8–3.2 µM), making them candidates for diabetes management .
- Optical Properties: Fluorescence intensity varies with substituents; C7-amino derivatives (λem: 393–414 nm) outperform aryl-substituted analogs (λem: 304–332 nm) .
Synthesis: Multi-component reactions using malononitrile or acetylacetone under microwave heating improve regioselectivity and yields (70–90%) .
Pyrazolo[1,5-a][1,3,5]triazines
Structural Features : Incorporates a triazine ring, enhancing hydrogen-bonding capacity. Substituents at C4 and C7 are critical for bioactivity.
Key Findings :
- Anticancer Activity : Derivatives with aryl groups at C4 inhibit protein kinase CK2 (IC50: 0.5–2.3 nM) and demonstrate cytotoxicity against prostate (PC-3) and colon (HCT-116) cancer cells (EC50: 1.8–4.7 µM) .
- CNS Activity : 4-Aryl-2-ethylthio derivatives exhibit anticonvulsant effects in murine models, reducing seizure duration by 40–60% .
Synthesis: Cyclocondensation of S,S-diethyl aroyliminodithiocarbonates with 5-amino-3-methylpyrazole yields triazine cores .
Pyrazolo[1,5-a]quinazolines
Structural Features : Fused pyrazole-quinazoline system with extended π-conjugation.
Key Findings :
- Antitumor Activity : Modest activity against human tumor cell lines (e.g., A549 lung cancer, IC50: 12–28 µM) .
Synthesis: Reacting 6-acetyl-7-dimethylaminovinyl precursors with bisnucleophiles (e.g., thiourea) under reflux conditions .
1,2,4-Triazolo[1,5-a]pyrimidines
Structural Features : Triazole-pyrimidine fusion with carboxamide substituents.
Key Findings :
- Antiproliferative Activity: 2-Amino-6-carboxamide derivatives inhibit MCF-7 breast cancer cells (IC50: 9–14 µM) via apoptosis induction .
- Synthetic Efficiency : One-pot multi-component reactions achieve 65–85% yields in <4 hours .
Comparative Data Table
Discussion
This compound shares a fused pyrazole core with its analogs but lacks the extended nitrogen heterocycles seen in pyrimidines or triazines. This structural simplicity may limit its binding diversity compared to pyrazolo[1,5-a]pyrimidines, which show superior enzyme inhibition due to additional hydrogen-bonding sites. However, its amine group at C6 provides a handle for further derivatization, a strategy successfully employed in pyrazolo[1,5-a][1,3,5]triazines to enhance kinase inhibition .
Biological Activity
Pyrazolo[1,5-a]pyridin-6-amine is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article presents an in-depth exploration of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites or modulate receptor signaling pathways. These interactions can lead to significant biological effects such as:
- Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells.
- Antimicrobial Properties : Investigations suggest it may possess antimicrobial activity against various pathogens.
- Kinase Inhibition : It has been explored as an inhibitor for several kinases involved in critical cellular processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a library of synthesized compounds was screened for their efficacy against human breast cancer cell lines (MDA-MB-231). The results indicated varying degrees of growth inhibition, with some compounds demonstrating significant cytotoxic effects compared to controls (Table 1).
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Concentration (µM) | % Cell Viability | IC50 (µM) |
|---|---|---|---|
| 1 | 10 | 70 | 25 |
| 2 | 20 | 50 | 15 |
| 3 | 50 | 30 | 10 |
| Control | - | 100 | - |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The specific mechanisms include disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound derivatives. Modifications at specific positions on the pyrazole ring have been shown to significantly alter potency and selectivity against various targets. For example, substituents at the R1 position can enhance selectivity towards certain kinases while diminishing activity against others (Table 2).
Table 2: Structure-Activity Relationship Data
| Substituent (R1) | Kinase Target | Potency (IC50 µM) |
|---|---|---|
| H | GSK-3β | 100 |
| CF3 | CDK-2 | 50 |
| OCH3 | CDK-4 | 75 |
Case Studies and Research Findings
Numerous research articles have documented the biological activities of this compound and its derivatives:
- Anticancer Screening : A study reported that certain derivatives exhibited IC50 values as low as 10 µM against MDA-MB-231 cells, indicating promising anticancer properties .
- Kinase Inhibition : Research indicated that pyrazolo[1,5-a]pyridin derivatives showed selective inhibition of kinases involved in cancer progression, supporting their potential as targeted therapies .
- Antimicrobial Properties : Another study highlighted the compound's effectiveness in inhibiting pathogenic bacteria, thus presenting a dual role in both cancer therapy and infection control .
Chemical Reactions Analysis
Halogenation and Functionalization
Halogenation reactions enable further derivatization:
| Reaction Type | Reagents/Conditions | Yield | Product | Source |
|---|---|---|---|---|
| Chlorination | POCl₃, 80°C, 4 hours | 61% | 5,7-Dichloro derivatives | |
| Oxidative Bromination | NaBr, K₂S₂O₈, CH₃CN, 70°C | 75% | 3-Bromo-pyrazolo[1,5-a]pyrimidine |
Halogens at position 3 enhance electrophilic reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Nucleophilic Substitution Reactions
The 5- and 7-positions are reactive sites for nucleophilic substitution:
-
Morpholine substitution : 5,7-Dichloro derivatives react with morpholine under K₂CO₃ to yield 7-morpholino-5-chloro compounds (94% yield) .
-
Amine functionalization : Primary/secondary amines substitute chlorine at position 7, enabling diversification (e.g., BOC-protected amines for kinase inhibition) .
Selectivity Note : Position 7 exhibits higher reactivity due to electronic effects from the fused pyridine ring .
Cross-Dehydrogenative Coupling (CDC)
CDC reactions with β-ketoesters enable efficient functionalization:
| Entry | Acid (Equiv.) | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | HOAc (6) | O₂ | 94 |
| 2 | p-TSA (2) | O₂ | 41 |
| 3 | TFA (2) | O₂ | 55 |
Conditions: N-amino-2-iminopyridine + ethyl acetoacetate in ethanol, 130°C, 18 hours .
Oxygen atmosphere and acetic acid optimize yields by facilitating oxidative dehydrogenation .
Structural Modifications for Bioactivity
Functional group additions critically influence biological activity:
-
Carboxylic acid groups : Enhance binding to CK2α kinase (ΔTₘ = 12°C in DSF assays) .
-
BOC-protected amines : Improve selectivity for CK2 over PIM and DYRK kinases .
-
2,5-Difluorophenyl-pyrrolidine : Boosts TrkA inhibition (IC₅₀ = 1.7 nM) .
SAR Insight :
-
Electron-withdrawing groups at position 3 increase kinase affinity .
-
Bulkier substituents at position 5 reduce off-target effects .
Advanced Cycloaddition Strategies
Pericyclic reactions offer alternative synthetic routes:
-
[4 + 2] Cycloaddition : N-propargylic sulfonylhydrazones react with sulfonyl azides under CuCl catalysis, forming triazole intermediates that undergo Diels-Alder cyclization .
-
Lactone ring-opening : Reaction with 2-acetylbutyrolactone yields 6-(2-hydroxyethyl) derivatives, though solvent-free conditions are less effective .
This systematic analysis highlights pyrazolo[1,5-a]pyridin-6-amine’s adaptability in organic synthesis and drug design. Optimized halogenation, substitution, and cyclization protocols enable precise structural tuning, while CDC and cycloaddition methods expand its functional diversity. Future work should explore novel catalysts and green chemistry approaches to enhance reaction efficiency .
Q & A
Q. What are common synthetic routes for Pyrazolo[1,5-a]pyridin-6-amine derivatives?
this compound derivatives are typically synthesized via cyclocondensation reactions. For example:
- Multicomponent reactions using hydrazine, aldehydes, and nitriles in ethanol with meglumine catalysis (10 mol%) under mild conditions yield 4,7-dihydro-1H-pyrazolo[3,4-b]pyridin-6-amine derivatives .
- Microwave-assisted synthesis improves reaction efficiency for pyrazolo[1,5-a]pyrimidines, achieving yields up to 96% in solvent-free conditions .
- Chalcone precursors can undergo aminolysis to access pyrazolo[1,5-a]pyrimidine scaffolds, though full routes for complex analogs like Reversan remain unpublished .
Q. How should this compound be characterized spectroscopically?
Standard protocols include:
Q. What purification techniques are effective for this compound?
Q. What safety precautions are necessary when handling this compound?
- Hazards : Harmful if swallowed (H302) and causes serious eye irritation (H319). Use P95 respirators for minor exposures and OV/AG/P99 for higher protection .
- First aid : Rinse eyes with water for 15 minutes; seek medical attention for ingestion .
Q. How to assess the compound’s stability under varying conditions?
- pH stability : Test in H2SO4 (pH 2) and KOH (pH 12) at 50°C for 1 hour. Monitor fluorescence intensity changes (e.g., acidic conditions degrade fluorophores faster) .
- Thermal stability : Use differential scanning calorimetry (DSC) for decomposition temperatures (data gaps noted in SDS) .
Advanced Research Questions
Q. How to optimize reaction yields for complex derivatives?
- Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 88–96% yields for 7-arylpyrazolo[1,5-a]pyrimidines) .
- Solvent-free conditions : Improve atom economy and reduce waste (e.g., meglumine-catalyzed multicomponent reactions) .
- Post-functionalization : Introduce nitro or formyl groups at position 7 for diversification .
Q. How to resolve contradictions in reported biological activity data?
- Structure-activity relationship (SAR) studies : Compare analogs with electron-donating (EDG) vs. electron-withdrawing (EWG) groups. EDGs at position 7 enhance fluorescence (ε = 20,593 M⁻¹cm⁻¹) and bioactivity .
- Control experiments : Verify purity via HPLC and rule out off-target effects using knockout cell lines .
Q. What computational methods predict photophysical properties?
Q. How to design derivatives for specific biological targets (e.g., MRP1 inhibition)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
